4-Ethoxy-2-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-methoxybenzoyl chloride is a chemical compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known as EMBOC, and it has a molecular formula of C10H11ClO3.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-methoxybenzoyl chloride involves the reaction of the benzoyl chloride group with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of benzoylated derivatives of these nucleophiles. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Ethoxy-2-methoxybenzoyl chloride. However, it is known to be a reactive compound that can react with various nucleophiles in biological systems. Therefore, caution should be exercised when handling this compound in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Ethoxy-2-methoxybenzoyl chloride in lab experiments include its high reactivity towards various nucleophiles, which makes it a versatile reagent for the synthesis of various organic compounds. However, the compound is highly reactive and can be hazardous if not handled properly. Therefore, appropriate safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the research on 4-Ethoxy-2-methoxybenzoyl chloride. One direction is to investigate its potential as a reagent for the synthesis of novel organic compounds with specific biological activity. Another direction is to develop safer and more efficient methods for the synthesis of this compound. Furthermore, research can be conducted to investigate the potential toxicity and environmental impact of this compound.
Synthesemethoden
The synthesis of 4-Ethoxy-2-methoxybenzoyl chloride involves the reaction of 4-ethoxy-2-methoxybenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine, and the product obtained is 4-Ethoxy-2-methoxybenzoyl chloride. The chemical equation for the reaction is as follows:
4-Ethoxy-2-methoxybenzoic acid + thionyl chloride → 4-Ethoxy-2-methoxybenzoyl chloride + sulfur dioxide + hydrogen chloride
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-methoxybenzoyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of benzoylated amino acids, which are important building blocks for the synthesis of peptides and proteins. It is also used in the synthesis of benzoylated nucleosides, which are important intermediates for the synthesis of nucleic acid analogs. Furthermore, it is used in the synthesis of benzoylated carbohydrates, which are important intermediates for the synthesis of glycoconjugates.
Eigenschaften
CAS-Nummer |
195507-73-4 |
---|---|
Produktname |
4-Ethoxy-2-methoxybenzoyl chloride |
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
4-ethoxy-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
WYUJXCYKYPLTBL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)OC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)OC |
Synonyme |
Benzoyl chloride, 4-ethoxy-2-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.